molecular formula C12H12O2 B14290453 3,5-Dimethyl-4-phenylfuran-2(5H)-one CAS No. 119590-52-2

3,5-Dimethyl-4-phenylfuran-2(5H)-one

Cat. No.: B14290453
CAS No.: 119590-52-2
M. Wt: 188.22 g/mol
InChI Key: XXHUZTHDWVLIGV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-phenylfuran-2(5H)-one (CAS: Not specified) is a substituted furanone derivative characterized by a phenyl group at the 4-position and methyl groups at the 3- and 5-positions of the furanone ring. This compound is synthesized via an I$2$/DMSO-catalyzed reaction of cyclobutenones under mild conditions, yielding a white solid with a moderate isolated yield of 51% . Key structural features are confirmed by $^1$H NMR (δ 7.56–7.34 ppm for aromatic protons, δ 5.46–5.40 ppm for the methine proton) and $^13$C NMR (δ 174.4 ppm for the carbonyl carbon) . Its molecular formula (C${12}$H${12}$O$2$) and mass (189.0919 [M+H]$^+$) further validate its identity .

Properties

CAS No.

119590-52-2

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

2,4-dimethyl-3-phenyl-2H-furan-5-one

InChI

InChI=1S/C12H12O2/c1-8-11(9(2)14-12(8)13)10-6-4-3-5-7-10/h3-7,9H,1-2H3

InChI Key

XXHUZTHDWVLIGV-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C(=O)O1)C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

4-Hydroxy-3-(4-methoxyphenyl)-5,5-dimethylfuran-2(5H)-one

This compound differs by the presence of a hydroxyl group at the 4-position and a 4-methoxyphenyl substituent at the 3-position, along with geminal dimethyl groups at the 5-position . The methoxy group may also influence electronic effects, altering reactivity in substitution or oxidation reactions.

2-(3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2(5H)-ylidene)malononitrile (YE120)

YE120 features a cyano group, a 3,4-dichlorophenyl substituent, and dimethyl groups on the furanone ring . The electron-withdrawing cyano and chlorine substituents likely enhance electrophilic character, contrasting with the electron-neutral phenyl group in 3,5-Dimethyl-4-phenylfuran-2(5H)-one. YE120 exhibits potent GPR35 agonist activity (EC$_{50}$ = 32.5 nM), suggesting that halogenation and cyano substitution significantly enhance receptor binding .

6-Bromo-3-methylthieno[3,2-b]thiophene-2-carboxylic Acid (YE210)

The thiophene rings and carboxylic acid group introduce distinct electronic and steric properties compared to furanone derivatives, highlighting the importance of heterocycle choice in bioactivity.

Pharmacological Activity Comparison

Compound Core Structure Key Substituents EC$_{50}$ (nM) Biological Target Source
3,5-Dimethyl-4-phenylfuran-2(5H)-one Furan-2(5H)-one 4-Ph, 3-Me, 5-Me Not reported Not studied
YE120 Furan-2(5H)-one 3-CN, 5-(3,4-Cl$2$Ph), 4,5-Me$2$ 32.5 GPR35 agonist
YE210 Thieno[3,2-b]thiophene 6-Br, 3-Me, 2-COOH 63.7 GPR35 agonist

Key Findings :

  • Substituent Effects: Halogenation (e.g., Cl in YE120) and electron-withdrawing groups (e.g., CN) markedly improve GPR35 binding affinity compared to non-halogenated furanones like 3,5-Dimethyl-4-phenylfuran-2(5H)-one .
  • Heterocycle Impact: Thienothiophene derivatives (YE210) exhibit lower potency than furanones (YE120), emphasizing the furanone ring’s suitability for GPR35 targeting .

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